2-Octyl-1,3,2-dioxaphosphorinane 2-oxide
Description
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 122833-43-6) is a six-membered heterocyclic organophosphorus compound featuring a dioxaphosphorinane core (one phosphorus and two oxygen atoms in the ring) with an octyl substituent at the 2-position. This compound belongs to a broader class of dioxaphosphorinane and dioxaphosphepane derivatives, which are characterized by variations in alkyl chain length and ring size.
Properties
CAS No. |
122833-43-6 |
|---|---|
Molecular Formula |
C11H23O3P |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-octyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-11-15(12)13-9-8-10-14-15/h2-11H2,1H3 |
InChI Key |
YRYCHDSDGKXUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP1(=O)OCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of octanol with a suitable phosphorus-containing reagent. One common method is the reaction of octanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired dioxaphosphorinane oxide. The reaction conditions generally include:
Solvent: Dry toluene or diethyl ether
Temperature: Reflux conditions
Reagents: Phosphorus oxychloride, triethylamine, octanol
Industrial Production Methods
Industrial production of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus-bound oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphine derivatives.
Substitution: Substituted dioxaphosphorinane derivatives.
Scientific Research Applications
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antitumor agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Mechanism of Action
The mechanism of action of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved include:
Covalent modification: Formation of stable phosphorus-oxygen or phosphorus-nitrogen bonds.
Enzyme inhibition: Inhibition of enzymes through covalent modification of active site residues.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations
The primary structural differences among analogs involve:
- Alkyl chain length : Ethyl (C2), hexyl (C6), and octyl (C8) substituents.
- Ring size : Six-membered (dioxaphosphorinane) vs. seven-membered (dioxaphosphepane) rings.
These variations are summarized in Table 1.
Table 1: Structural Comparison of Dioxaphosphorinane and Dioxaphosphepane Derivatives
| Compound Name | CAS Number | Alkyl Substituent | Ring Size |
|---|---|---|---|
| 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide | 122833-43-6 | Octyl (C8) | 6-membered |
| 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide | 122833-42-5 | Hexyl (C6) | 6-membered |
| 2-Ethyl-1,3,2-dioxaphosphepane 2-oxide | 91607-11-3 | Ethyl (C2) | 7-membered |
| 2-Octyl-1,3,2-dioxaphosphepane 2-oxide | 21612-58-8 | Octyl (C8) | 7-membered |
Impact of Alkyl Chain Length
- Hydrophobicity: Longer alkyl chains (e.g., octyl vs. hexyl or ethyl) increase lipophilicity, enhancing solubility in nonpolar solvents but reducing water solubility. This property is critical for applications requiring phase-transfer behavior or surfactant activity .
- Thermal Stability: Longer chains may lower melting points due to reduced crystallinity, as seen in analogous organophosphorus compounds .
Impact of Ring Size
Comparison with Non-Phosphorinane Analogs
- Ifosfamide (CAS 3778-73-2): A cytotoxic oxazaphosphorinane derivative with chlorine substituents. While structurally related (six-membered heterocycle with phosphorus), its pharmacological activity contrasts sharply with the non-cytotoxic, alkyl-substituted dioxaphosphorinanes .
- Organophosphonofluoridates (e.g., 3,3-Dimethylbutyl isopropylphosphonofluoridate): These compounds, with fluorine substituents, exhibit higher hydrolytic resistance compared to oxide derivatives like 2-octyl-1,3,2-dioxaphosphorinane 2-oxide .
Research Findings and Implications
- Synthetic Utility : Derivatives with shorter alkyl chains (e.g., ethyl) are often used as reactive intermediates due to their higher polarity, whereas octyl-substituted variants may serve as stabilizers or solubilizing agents .
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